molecular formula C8H16N2O2 B7881996 trans-4-(4-Morpholinyl)tetrahydro-3-furanamine

trans-4-(4-Morpholinyl)tetrahydro-3-furanamine

Cat. No.: B7881996
M. Wt: 172.22 g/mol
InChI Key: LVRARYPUYXXYIN-YUMQZZPRSA-N
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Description

trans-4-(4-Morpholinyl)tetrahydro-3-furanamine (CAS: 21404-86-4; molecular formula: C₈H₁₆N₂O₂) is a heterocyclic amine featuring a tetrahydrofuran ring substituted with a morpholine group at the trans-4-position. Its structural uniqueness lies in the combination of a morpholine moiety (a six-membered ring with one oxygen and one nitrogen atom) and a tetrahydrofuran backbone, conferring both polarity and conformational rigidity.

Properties

IUPAC Name

(3R,4R)-4-morpholin-4-yloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRARYPUYXXYIN-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2COCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2COC[C@@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

trans-4-(4-Morpholinyl)tetrahydro-3-furanamine, also known by its CAS number 728008-08-0, is a chemical compound characterized by a tetrahydrofuran ring substituted with a morpholine group at the 4-position and an amine group at the 3-position. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C_{10}H_{17}N_{2}O, with a molecular weight of approximately 172.228 g/mol. The presence of the morpholine and amine functional groups enhances its reactivity and potential interactions with various biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its effects on inflammatory pathways, particularly in inhibiting cytokine production which is crucial in the treatment of chronic inflammatory diseases. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent in conditions such as rheumatoid arthritis and other inflammatory disorders .

Neuropharmacological Applications

The structural characteristics of this compound suggest possible interactions with neurotransmitter systems, indicating potential neuropharmacological applications. Preliminary studies hint at its efficacy in modulating neurotransmission, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamineContains a pyrrolidine instead of morpholineMay exhibit different pharmacological profiles
4-(Morpholinyl)piperidineFeatures a piperidine ringPotentially different receptor interactions
1-(Morpholinyl)-2-propanolContains an alcohol functional groupDifferent solubility and reactivity

The distinct combination of a tetrahydrofuran core with both morpholine and amine functionalities in this compound may confer unique biological properties compared to these similar compounds.

In Vivo Studies

In vivo studies have demonstrated the compound's effectiveness in reducing inflammation markers in animal models. For instance, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .

Mechanistic Insights

Mechanistic studies have explored the pathways through which this compound exerts its effects. It appears to inhibit NF-kB activation, a key transcription factor involved in inflammatory responses. This inhibition leads to reduced expression of inflammatory mediators, supporting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences References
trans-4-(4-Morpholinyl)tetrahydro-3-furanamine C₈H₁₆N₂O₂ Morpholine at trans-4 position 172.12 Reference compound; polar due to morpholine oxygen and nitrogen
trans-4-(4-Methylpiperazinyl)tetrahydro-3-furanamine C₉H₁₉N₃O Methylpiperazine at trans-4 position 197.27 Increased basicity from tertiary amine in piperazine; higher molecular weight
trans-3-furanamine, tetrahydro-4-methyl hydrochloride C₅H₁₁NO·HCl Methyl group at trans-4 position 153.61 Simpler structure; lacks morpholine/piperazine; hydrochloride salt enhances solubility
trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine C₈H₁₆N₂O Pyrrolidine (5-membered ring) at trans-4 156.23 Smaller ring (pyrrolidine vs. morpholine); reduced polarity
trans-4-(Isopropyl)cyclohexanemethanol C₁₀H₂₀O Isopropylcyclohexane-methanol backbone 156.27 Non-nitrogenous; cyclohexane ring instead of tetrahydrofuran; alcohol functional group

Structural and Functional Analysis

  • Morpholinyl vs. Piperazinyl Substitution: Morpholine (C₈H₁₆N₂O₂): The oxygen atom in morpholine enhances polarity and hydrogen-bonding capacity, making it favorable for aqueous solubility.
  • Ring Size and Rigidity :

    • Pyrrolidine (5-membered) analogs exhibit reduced steric hindrance compared to morpholine (6-membered), which may enhance metabolic stability but reduce target specificity .
  • Salt Forms :

    • Hydrochloride salts (e.g., trans-3-furanamine, tetrahydro-4-methyl hydrochloride) improve crystallinity and solubility, critical for pharmaceutical formulations .

Patent and Application Insights

  • This compound : Listed in PubChem with 17 patents (as of 2025), suggesting utility in drug discovery or catalysis .
  • trans-4-(4-Methylpiperazinyl)tetrahydro-3-furanamine : Used in heterocyclic chemistry for synthesizing kinase inhibitors, as inferred from its structural analogs .

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